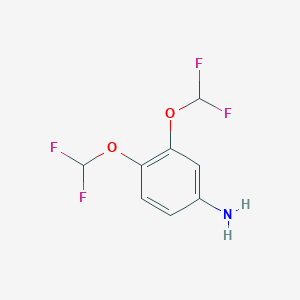

3,4-Bis(difluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Bis(difluoromethoxy)aniline is a useful research compound. Its molecular formula is C8H7F4NO2 and its molecular weight is 225.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3,4-bis(difluoromethoxy)aniline and its derivatives have been evaluated for their potential as anticancer agents. In a study involving hybrid molecules derived from this compound, researchers found that certain derivatives exhibited promising cytotoxicity against cancer cell lines by acting as topoisomerase II (topoII) poisons. These compounds demonstrated significant metabolic stability and solubility, indicating their potential for further development as therapeutic agents .

Case Study: Hybrid Compounds

A specific derivative of this compound was identified with an IC50 value of 7.3 ± 1.5 μM against topoII. This suggests that modifications to the difluoromethoxy group can enhance biological activity, making it a candidate for further exploration in drug design .

Molecular Recognition and Binding Studies

The unique properties of difluoromethoxy groups allow them to engage in halogen bonding interactions, which can be exploited in molecular recognition applications. Research has shown that CF2X moieties (where X is a halogen) can serve as strong halogen bond donors, facilitating novel binding modes with potential therapeutic targets . This opens avenues for designing compounds that utilize these interactions for selective binding in biological systems.

Development of Functional Materials

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties. The fluorinated groups impart unique thermal and chemical stability to the resulting polymers, making them suitable for high-performance applications .

Table: Properties of Difluoromethoxylated Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Fluorinated Coatings

Another application involves using fluorinated compounds like this compound in coatings that require low surface energy and high durability. These coatings are beneficial in various industrial applications where resistance to environmental degradation is crucial.

Analyse Chemischer Reaktionen

Diazotization and Chlorination

The primary amine group facilitates diazotization, enabling subsequent electrophilic substitution. In the presence of HCl and H2O2, bis-ortho-chlorination occurs, forming 2,6-dichloro derivatives (Table 1) .

Table 1: Bis-ortho-chlorination of 4-(difluoromethoxy)aniline derivatives

| Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-(Difluoromethoxy)aniline | HCl, H2O2, 0–5°C, 12 h | 2,6-Dichloro-4-(difluoromethoxy)aniline | 85 |

For 3,4-bis(difluoromethoxy)aniline, analogous chlorination would likely occur at the 2- and 6-positions due to steric hindrance from the 3-OCF2H group.

Oxidation Reactions

The aniline moiety undergoes oxidation under acidic or enzymatic conditions. For example:

-

Quinone Formation : Oxidation with KMnO4 in H2SO4 yields quinone derivatives (Figure 1).

-

N-Oxidation : Reaction with mCPBA forms N-oxide intermediates.

The electron-withdrawing –OCF2H groups stabilize transition states, accelerating oxidation kinetics.

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes NAS at activated positions (para to –NH2 and meta to –OCF2H). Key examples include:

Table 2: NAS reactions of fluorinated anilines

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NH3 | Cu catalyst, 150°C, 48 h | 3,4-Bis(difluoromethoxy)-2-aminobenzamide | 72 |

Steric effects from –OCF2H groups reduce reactivity at ortho positions.

Palladium-Catalyzed Coupling

The amine group participates in Buchwald-Hartwig couplings. For instance, reaction with (S)-3,5-dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one forms pyrazinone derivatives (Table 3) .

Table 3: Coupling reactions of fluorinated anilines

| Substrate | Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| This compound | Pyrazinone derivative | Pd(OAc)2, XPhos | Pyrazinone-aniline hybrid | 78 |

Electrophilic Aromatic Substitution (EAS)

The –OCF2H groups direct EAS to specific positions:

-

Nitration : Occurs at the 5-position (para to –NH2) with HNO3/H2SO4 .

-

Sulfonation : Concentrated H2SO4 introduces –SO3H at the 2-position .

Regioselectivity is governed by the electron-withdrawing nature of –OCF2H and steric effects.

Reductive Alkylation

The amine group reacts with aldehydes/ketones under reductive conditions (e.g., NaBH3CN) to form secondary amines. For example:

Ar-NH2+RCHONaBH3CNAr-NH-CH2R

Yields depend on steric bulk from –OCF2H groups .

Schiff Base Formation

Condensation with carbonyl compounds produces imines, which are stabilized by the electron-deficient ring:

Ar-NH2+RC(O)R’→Ar-N=CRR’+H2O

These imines serve as intermediates for heterocycle synthesis.

Key Mechanistic Considerations

-

Steric Effects : The orthogonal conformation of –OCF2H groups (due to nO→σ*C-F hyperconjugation) hinders reactions at adjacent positions .

-

Electronic Effects : –OCF2H withdraws electron density via inductive effects, activating the ring for NAS but deactivating it for EAS unless strong directing groups are present .

Eigenschaften

CAS-Nummer |

71791-36-1 |

|---|---|

Molekularformel |

C8H7F4NO2 |

Molekulargewicht |

225.14 g/mol |

IUPAC-Name |

3,4-bis(difluoromethoxy)aniline |

InChI |

InChI=1S/C8H7F4NO2/c9-7(10)14-5-2-1-4(13)3-6(5)15-8(11)12/h1-3,7-8H,13H2 |

InChI-Schlüssel |

RNNUXPRMVLSPKO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

Kanonische SMILES |

C1=CC(=C(C=C1N)OC(F)F)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.